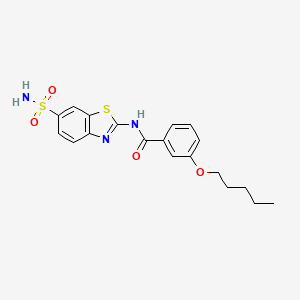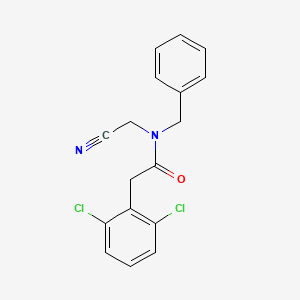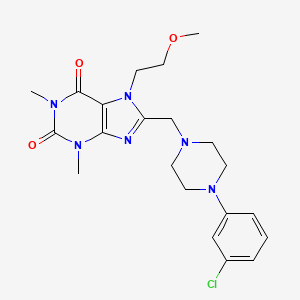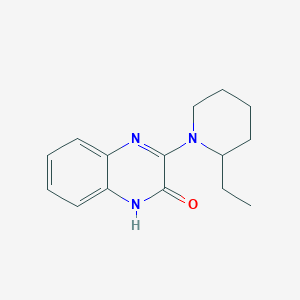
3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core structure substituted with a 2-ethylpiperidin-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with 2-ethylpiperidine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline core, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups.
科学研究应用
3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
作用机制
The mechanism of action of 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their pharmacological activities, including antifibrotic and antitumor properties.
Benzimidazole derivatives: Exhibiting a wide range of biological activities, such as antimicrobial and antiviral effects.
Uniqueness
3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its quinoxaline core, combined with the 2-ethylpiperidin-1-yl group, makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-(2-ethylpiperidin-1-yl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-11-7-5-6-10-18(11)14-15(19)17-13-9-4-3-8-12(13)16-14/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKJNQWBCMRXFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



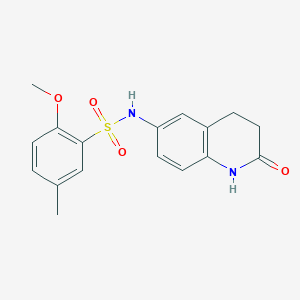
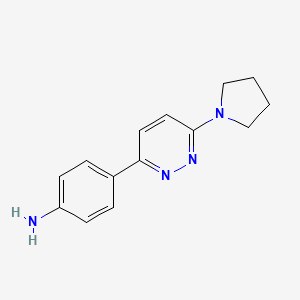
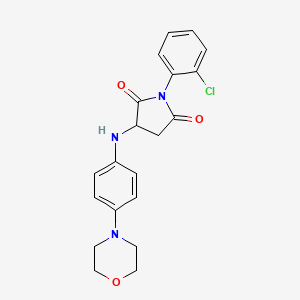
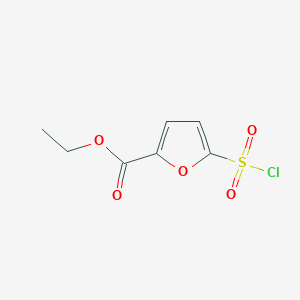
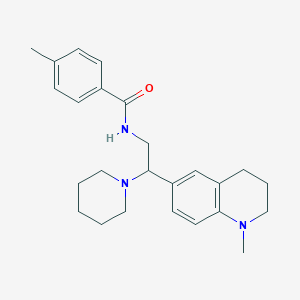
![(2Z,4E)-5-[(1R,3R,4R,5S,8S)-1,5-Dimethyl-3,4,8-trihydroxy-6-oxo-7-oxabicyclo[3.2.1]octane-8-yl]-3-methyl-2,4-pentadienoic acid](/img/structure/B2393086.png)
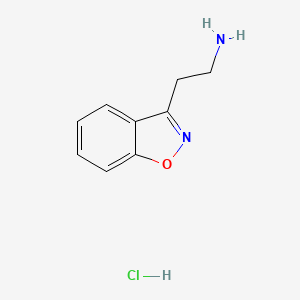
![ETHYL 2-[({[4-(METHOXYCARBONYL)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2393088.png)
